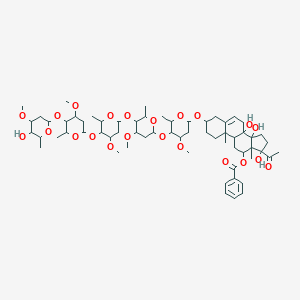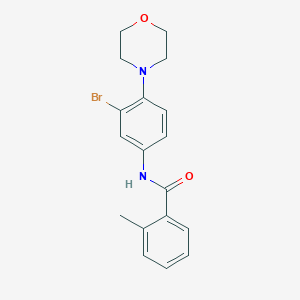![molecular formula C15H21BrN2O2 B235381 N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B235381.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide, also known as BMS-986165, is a novel small molecule inhibitor of Tyk2 and JAK1 kinases. It was developed by Bristol-Myers Squibb as a potential treatment for autoimmune diseases such as psoriasis, lupus, and rheumatoid arthritis.
Mecanismo De Acción
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide inhibits the activity of Tyk2 and JAK1 kinases, which are involved in the signaling pathway of several cytokines, including interferons and interleukins. By blocking this pathway, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been shown to reduce the levels of several pro-inflammatory cytokines in preclinical models, including interferon-gamma, interleukin-6, and tumor necrosis factor-alpha. In addition, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been shown to reduce the activation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. These effects suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide may be an effective treatment for autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide is its specificity for Tyk2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation is its short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide. One area of interest is its potential use in combination with other therapies for autoimmune diseases, such as biologics or small molecule inhibitors. Another area of interest is its potential use in other autoimmune diseases, such as multiple sclerosis or inflammatory bowel disease. Finally, further research is needed to determine the safety and efficacy of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide in clinical trials.
Métodos De Síntesis
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide involves several chemical reactions, including bromination, amidation, and cyclization. The starting material is 3-bromo-4-(4-morpholinyl)aniline, which is reacted with pentanoic acid to form the amide. The amide is then cyclized to form the final product, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide.
Aplicaciones Científicas De Investigación
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of lupus, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide was shown to reduce disease activity and improve survival. In a mouse model of psoriasis, N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide was shown to reduce skin inflammation and improve skin thickness. These findings suggest that N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide may have therapeutic potential for the treatment of autoimmune diseases in humans.
Propiedades
Nombre del producto |
N-[3-bromo-4-(4-morpholinyl)phenyl]pentanamide |
|---|---|
Fórmula molecular |
C15H21BrN2O2 |
Peso molecular |
341.24 g/mol |
Nombre IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)pentanamide |
InChI |
InChI=1S/C15H21BrN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) |
Clave InChI |
GWNREBQBRVUUGG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
SMILES canónico |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B235305.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)

![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B235373.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]propanamide](/img/structure/B235379.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235385.png)